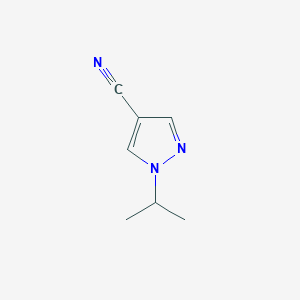

1-Isopropyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

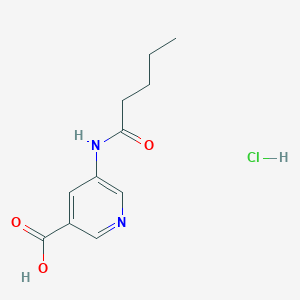

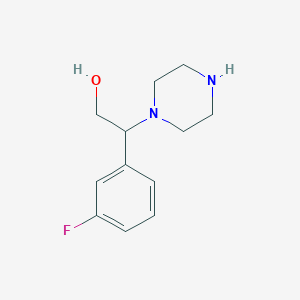

1-Isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C7H10N4 . It is related to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, which has a molecular weight of 150.18 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through multicomponent reactions . One such method involves the use of a heterogeneous acid catalyst, such as sulfonated polyvinyl alcohol (SPVA) . The SPVA catalyst is prepared by functionalizing polyvinyl alcohol with sulfonic acid groups . This catalyst has shown appreciable performance, yielding 89% of the desired pyrazole product under ambient reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) .Aplicaciones Científicas De Investigación

Photophysical and Quantum Chemical Analysis

The pyrazoline derivative closely related to 1-Isopropyl-1H-pyrazole-4-carbonitrile has been studied for its unique photophysical properties. The presence of cis- and trans-isomers of this compound and their behavior in different solvents, including their interaction with β-cyclodextrin nanocavities, has been explored (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Synthesis Techniques

The compound has been a subject of various synthesis techniques. For instance, a method for synthesizing related pyrazole-4-carbonitrile derivatives involves reacting acrylonitriles with hydrazines, highlighting the compound's versatile synthetic applications (Mcfadden & Huppatz, 1991).

Multicomponent Condensation Reactions

A new series of compounds related to this compound were synthesized through a multicomponent condensation reaction, showcasing the compound's potential in the synthesis of complex organic molecules (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Environmental and Green Chemistry

Research on environmentally friendly and greener synthesis methods for derivatives of this compound has been conducted. These studies focus on sustainable and efficient synthesis approaches, which are crucial in modern chemical research (Poonam & Singh, 2019).

Corrosion Inhibition

Some derivatives of this compound, like pyranopyrazole derivatives, have been evaluated for their potential as corrosion inhibitors, indicating the compound's applicability in materials science and engineering (Yadav, Gope, Kumari, & Yadav, 2016).

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives, which include 1-isopropyl-1h-pyrazole-4-carbonitrile, have a wide range of applications in various chemical fields and show potent biological activity . They can interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

It is known that pyrazole derivatives can take part in different types of cross-coupling reactions . The interaction of this compound with its targets and any resulting changes would depend on the specific biological or chemical context in which it is used.

Biochemical Pathways

Given the broad biological activity of pyrazole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Given the broad biological activity of pyrazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological or chemical context in which it is used .

Action Environment

It is known that the synthesis of pyrazole derivatives, including this compound, can be carried out under environmentally benign conditions . This suggests that the compound may be relatively stable under a variety of environmental conditions.

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-propan-2-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQVHEXKLISGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2689985.png)

![3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2689988.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2689990.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2689997.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)